2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol
Overview
Description
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by a phenyl group attached to a tetrahydropyridine ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol typically involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with an appropriate ethan-1-ol derivative. One common method involves the use of a Grignard reagent, where the phenyl group is introduced via a Grignard reaction followed by cyclization to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols or hydrocarbons.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of metabolic enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Shares structural similarities but lacks the ethan-1-ol group.
Uniqueness
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts different chemical and biological properties compared to its analogs. This structural feature may influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research .
Properties
IUPAC Name |
2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-6,15H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCDPSWDOGWXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877251 | |
Record name | 1(2H)-PYRIDINEETHANOL, 3,6-DIHYDRO-4-PHENYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129865-48-1 | |
Record name | 1(2H)-PYRIDINEETHANOL, 3,6-DIHYDRO-4-PHENYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dihydro-4-phenyl-1(2H)-pyridineethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF3DPR7EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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